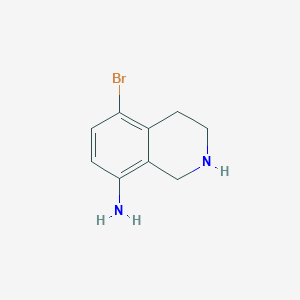

5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine

CAS No.: 1260779-54-1

Cat. No.: VC2690474

Molecular Formula: C9H11BrN2

Molecular Weight: 227.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260779-54-1 |

|---|---|

| Molecular Formula | C9H11BrN2 |

| Molecular Weight | 227.1 g/mol |

| IUPAC Name | 5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine |

| Standard InChI | InChI=1S/C9H11BrN2/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-2,12H,3-5,11H2 |

| Standard InChI Key | ZCXVHSIERUIKMS-UHFFFAOYSA-N |

| SMILES | C1CNCC2=C(C=CC(=C21)Br)N |

| Canonical SMILES | C1CNCC2=C(C=CC(=C21)Br)N |

Introduction

Chemical Identity and Structure

5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine is characterized by its unique molecular structure consisting of a tetrahydroisoquinoline core with specific functional group substitutions. The compound features a bromine atom at the 5-position and an amine group at the 8-position, which contribute to its chemical reactivity and potential biological activities.

Chemical Identifiers

The compound can be identified using various systematic naming conventions and identifier systems as detailed in Table 1.

Table 1: Chemical Identifiers of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine

| Identifier Type | Value |

|---|---|

| CAS Number | 1260779-54-1 |

| Molecular Formula | C₉H₁₁BrN₂ |

| Molecular Weight | 227.1 g/mol |

| MDL Number | MFCD13193651 |

| PubChem CID | 59943641 |

| IUPAC Name | 5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine |

| Standard InChI | InChI=1S/C9H11BrN2/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-2,12H,3-5,11H2 |

| InChI Key | ZCXVHSIERUIKMS-UHFFFAOYSA-N |

| SMILES | C1CNCC2=C(C=CC(=C21)Br)N |

The compound is officially designated by the CAS Registry Number 1260779-54-1, which serves as a unique identifier in chemical databases and literature .

Structural Features

The molecular structure of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine consists of a tetrahydroisoquinoline scaffold with key functional groups:

-

A six-membered aromatic ring fused to a six-membered saturated ring containing a nitrogen atom

-

A bromine atom at the 5-position of the aromatic ring

-

An amine (-NH₂) group at the 8-position of the aromatic ring

This structural arrangement contributes to the compound's chemical reactivity, particularly through the amine group, which can participate in various chemical reactions including nucleophilic substitutions and additions.

Physical and Chemical Properties

Understanding the physical and chemical properties of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine is essential for its proper handling, storage, and application in research settings.

Physical Properties

The available data on the physical properties of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine is somewhat limited, as indicated in Table 2.

Table 2: Physical Properties of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine

| Property | Value |

|---|---|

| Physical State | Solid |

| Appearance | Not specified in available data |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Soluble in common organic solvents (presumed based on structure) |

The compound is typically supplied as a solid for research purposes .

Chemical Reactivity

The chemical reactivity of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine is primarily determined by its functional groups:

-

The primary amine group (-NH₂) at the 8-position makes it nucleophilic and capable of participating in various reactions including:

-

Acylation reactions

-

Formation of Schiff bases

-

Nucleophilic substitutions

-

-

The bromine atom at the 5-position serves as a potential site for metal-catalyzed coupling reactions such as:

-

Suzuki coupling

-

Buchwald-Hartwig amination

-

Other palladium-catalyzed cross-coupling reactions

-

-

The secondary amine in the tetrahydroisoquinoline ring system can undergo:

| Classification | Details |

|---|---|

| Signal Word | Warning |

| Hazard Statements | H302 - Harmful if swallowed H315 - Causes skin irritation H319 - Causes serious eye irritation H332 - Harmful if inhaled H335 - May cause respiratory irritation |

| Precautionary Statements | P261 - Avoid breathing dust/fume/gas/mist/vapors/spray P280 - Wear protective gloves/protective clothing/eye protection/face protection P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

The compound is classified with a "Warning" signal word according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

Research Applications and Significance

5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine has several potential applications in scientific research, particularly in medicinal chemistry and pharmaceutical development.

Medicinal Chemistry Applications

The tetrahydroisoquinoline scaffold is of significant interest in medicinal chemistry due to its presence in various bioactive compounds. The specific substitution pattern in 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine makes it potentially valuable for:

-

Building Block in Drug Discovery: The compound can serve as an intermediate or building block for the synthesis of more complex drug candidates .

-

Structure-Activity Relationship Studies: Compounds with similar structures have been investigated in structure-activity relationship studies, suggesting that 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine may have relevance in such research contexts .

-

Chemical Library Development: The compound can be incorporated into chemical libraries used for high-throughput screening in drug discovery programs.

Related Research Contexts

While specific research on 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine itself is limited in the available search results, related compounds and research offer insights into its potential significance:

-

Research on 8-hydroxyquinoline-derived Mannich bases has explored compounds with selective toxicity against multidrug-resistant (MDR) cells, suggesting potential areas of investigation for tetrahydroisoquinoline derivatives like 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine .

-

The structural features of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine make it a candidate for further modification to develop compounds with specific pharmacological properties.

Synthesis Methodologies

Understanding the synthetic routes to 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine is important for researchers considering its preparation or modification.

Protection Strategies

The search results include information about a Boc-protected derivative (2-Boc-5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine), indicating the importance of protection strategies when working with this compound :

-

N-Boc Protection:

-

The secondary amine in the tetrahydroisoquinoline ring can be protected with a tert-butyloxycarbonyl (Boc) group

-

This protection strategy is valuable when carrying out reactions that might otherwise affect the secondary amine

-

-

Protection of the Primary Amine:

-

In certain synthetic sequences, it might be necessary to protect the primary amine at the 8-position

-

Common protecting groups could include Boc, Fmoc, or acetyl groups

-

Related Compounds and Derivatives

5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine belongs to a family of structurally related compounds with potentially similar properties and applications.

Key Derivatives

Table 4: Related Compounds and Derivatives

| Compound Name | CAS Number | Molecular Formula | Relationship to 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine |

|---|---|---|---|

| 2-Boc-5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine | 1260763-55-0 | C₁₄H₁₉BrN₂O₂ | N-Boc protected derivative |

| 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-amine | 1428651-87-9 | C₉H₁₁BrN₂ | Positional isomer with bromine at position 4 |

| 1,2,3,4-Tetrahydroisoquinolin-8-amine | Not provided | C₉H₁₂N₂ | Parent compound without bromine |

Structure-Activity Relationships

-

The position of substituents on the tetrahydroisoquinoline scaffold can significantly affect biological activity .

-

Modifications such as the introduction of electron-withdrawing groups (like bromine) can alter the compound's electronic properties and, consequently, its biological interactions .

-

The presence of an amine group provides a site for further derivatization, potentially expanding the range of biological activities .

| Supplier | Product Code | Purity | Package Sizes | Storage Recommendation |

|---|---|---|---|---|

| American Elements | OMXX-279612-01 | Not specified | Various bulk options including palletized plastic pails, fiber and steel drums | Not specified |

| VWR/Ambeed | A296292-100MG, A296292-250MG | 98% | 100mg, 250mg | Refrigerator |

Typical bulk packaging includes palletized plastic 5 gallon/25 kg pails, fiber and steel drums to 1-ton super sacks in full container or truck load quantities. Research and sample quantities may be packaged under argon or vacuum .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume